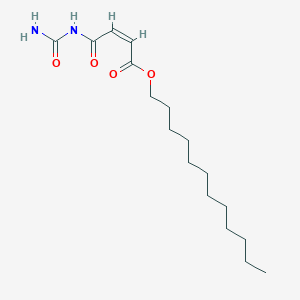
Maleuric acid, dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleuric acid, dodecyl ester is an organic compound that belongs to the class of esters It is derived from maleuric acid and dodecyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleuric acid, dodecyl ester can be synthesized through the esterification of maleuric acid with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as acid ion exchange resins, is also common to improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Maleuric acid, dodecyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield maleuric acid and dodecyl alcohol.
Oxidation: The ester can undergo oxidation reactions to form various oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Maleuric acid and dodecyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Maleuric acid, dodecyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and surfactants
Mechanism of Action
The mechanism of action of maleuric acid, dodecyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release maleuric acid and dodecyl alcohol, which can then interact with biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug delivery or as a surfactant .
Comparison with Similar Compounds
Similar Compounds
- Maleic acid, dodecyl ester
- Fumaric acid, dodecyl ester
- Succinic acid, dodecyl ester
Uniqueness
Maleuric acid, dodecyl ester is unique due to its specific ester linkage and the presence of the dodecyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
CAS No. |
6151-04-8 |
|---|---|
Molecular Formula |
C17H30N2O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
dodecyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-16(21)13-12-15(20)19-17(18)22/h12-13H,2-11,14H2,1H3,(H3,18,19,20,22)/b13-12- |
InChI Key |
OUWYXJOKJCFDQF-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)NC(=O)N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















